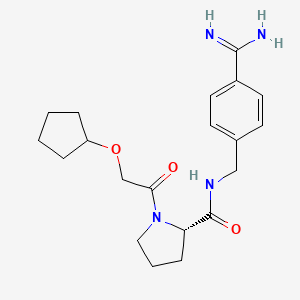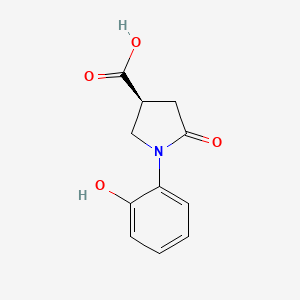![molecular formula C18H20N2O4 B10759156 N5-[4-(Phenylmethoxy)phenyl]-L-glutamine](/img/structure/B10759156.png)
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine is a synthetic compound known for its potential applications in medicinal chemistry. It is a derivative of L-glutamine, modified with a phenylmethoxy group, which enhances its biological activity and specificity. This compound has been studied for its role as an inhibitor of leukotriene A4 hydrolase, an enzyme involved in inflammatory processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-[4-(Phenylmethoxy)phenyl]-L-glutamine typically involves the following steps:
Starting Materials: The synthesis begins with L-glutamine and 4-(phenylmethoxy)benzylamine.
Coupling Reaction: The primary step involves coupling L-glutamine with 4-(phenylmethoxy)benzylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Purification: The product is then purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the coupling reaction.
Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield.
Purification: Employing large-scale chromatographic or crystallization methods for purification.
Analyse Des Réactions Chimiques
Types of Reactions
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the phenylmethoxy group.
Applications De Recherche Scientifique
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting leukotriene A4 hydrolase, which is involved in inflammatory responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases such as psoriasis, inflammatory bowel disease, and asthma.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mécanisme D'action
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine exerts its effects by inhibiting leukotriene A4 hydrolase. This enzyme is responsible for the conversion of leukotriene A4 to leukotriene B4, a potent pro-inflammatory mediator. By inhibiting this enzyme, the compound reduces the levels of leukotriene B4, thereby mitigating inflammation. The molecular target is the active site of leukotriene A4 hydrolase, where the compound binds and prevents the enzyme’s catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N5-[4-(Methoxy)phenyl]-L-glutamine: Similar structure but lacks the phenylmethoxy group.
N5-[4-(Phenyl)phenyl]-L-glutamine: Similar structure but lacks the methoxy group.
N5-[4-(Phenylmethoxy)phenyl]-D-glutamine: Enantiomer of the compound with different stereochemistry.
Uniqueness
N5-[4-(Phenylmethoxy)phenyl]-L-glutamine is unique due to its specific inhibition of leukotriene A4 hydrolase, which is not observed in its similar compounds. The presence of the phenylmethoxy group enhances its binding affinity and specificity towards the enzyme, making it a potent inhibitor .
Propriétés
Formule moléculaire |
C18H20N2O4 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-amino-5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-16(18(22)23)10-11-17(21)20-14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H,20,21)(H,22,23) |
Clé InChI |
BYSBXIPCDJNEBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Hydroxy-8-iodoisoquinolin-3-YL)carbonyl]glycine](/img/structure/B10759081.png)
![(2s,3s)-3-Amino-4-(3,3-Difluoropyrrolidin-1-Yl)-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-6-Ylcyclohexyl)butanamide](/img/structure/B10759094.png)

![4-[(1R,2S,5S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol](/img/structure/B10759103.png)
![[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-Acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759109.png)


![{3-[(5-Chloro-1,3-Benzothiazol-2-Yl)methyl]-2,4-Dioxo-3,4-Dihydropyrimidin-1(2h)-Yl}acetic Acid](/img/structure/B10759135.png)
![N-{2-[6-(2,4-Diamino-6-ethylpyrimidin-5-YL)-2,2-dimethyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-YL]ethyl}acetamide](/img/structure/B10759137.png)
![3-(5-{[4-(Aminomethyl)piperidin-1-Yl]methyl}-1h-Indol-2-Yl)-1h-Indazole-6-Carbonitrile](/img/structure/B10759149.png)
![5-(2,3-Dichlorophenyl)-N-(Pyridin-4-Ylmethyl)-3-Thiocyanatopyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10759155.png)
![2-{5-[3-(7-Propyl-3-trifluoromethylbenzo[D]isoxazol-6-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B10759160.png)
![4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759171.png)
![3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10759172.png)
